molecular formula C11H14N2O2 B13592554 4-(4-Nitro-benzyl)-pyrrolidine

4-(4-Nitro-benzyl)-pyrrolidine

Cat. No.: B13592554
M. Wt: 206.24 g/mol
InChI Key: NEKOYPNFQLPCTB-UHFFFAOYSA-N
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Description

4-(4-Nitro-benzyl)-pyrrolidine is an organic compound with the molecular formula C12H14N2O2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a nitrobenzyl group attached to the nitrogen atom of the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Nitro-benzyl)-pyrrolidine typically involves the reaction of 4-nitrobenzyl bromide with pyrrolidine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(4-Nitro-benzyl)-pyrrolidine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The compound can undergo oxidation reactions, where the nitro group is converted to other functional groups.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Reduction: 4-(4-Amino-benzyl)-pyrrolidine.

    Oxidation: Various oxidized derivatives depending on the oxidizing agent used.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

4-(4-Nitro-benzyl)-pyrrolidine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Nitro-benzyl)-pyrrolidine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Nitrobenzyl)pyridine: Similar structure but with a pyridine ring instead of a pyrrolidine ring.

    4-Nitrobenzyl bromide: Precursor used in the synthesis of 4-(4-Nitro-benzyl)-pyrrolidine.

    4-(4-Amino-benzyl)-pyrrolidine: Reduced form of this compound.

Uniqueness

This compound is unique due to its specific combination of a nitrobenzyl group and a pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

3-[(4-nitrophenyl)methyl]pyrrolidine

InChI

InChI=1S/C11H14N2O2/c14-13(15)11-3-1-9(2-4-11)7-10-5-6-12-8-10/h1-4,10,12H,5-8H2

InChI Key

NEKOYPNFQLPCTB-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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